MFCD03786407

Description

MFCD03786407 is a chemical compound identified by its MDL number. This article synthesizes insights from diverse sources to outline a framework for evaluating this compound relative to structurally or functionally similar compounds, leveraging physicochemical properties, synthesis routes, and biological activity metrics .

Properties

IUPAC Name |

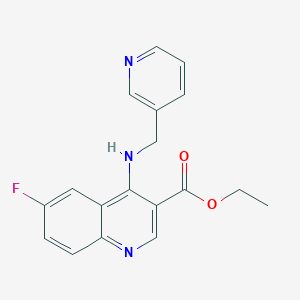

ethyl 6-fluoro-4-(pyridin-3-ylmethylamino)quinoline-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16FN3O2/c1-2-24-18(23)15-11-21-16-6-5-13(19)8-14(16)17(15)22-10-12-4-3-7-20-9-12/h3-9,11H,2,10H2,1H3,(H,21,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFPCYCXFSYZDNX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C2C=CC(=CC2=C1NCC3=CN=CC=C3)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Industrial Production Methods: Industrial production of MFCD03786407 would likely involve scaling up the laboratory synthesis methods to accommodate larger quantities. This process would require optimization of reaction conditions, purification techniques, and quality control measures to ensure consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: MFCD03786407 can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by specific reagents and conditions that promote the desired chemical transformations .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the outcome of these reactions .

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction pathway and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the formation of substituted compounds .

Scientific Research Applications

MFCD03786407 has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it is used as a reagent in various synthetic transformations. In biology, it may serve as a probe or tool for studying biological processes. In medicine, this compound has potential therapeutic applications, although further research is needed to fully understand its efficacy and safety. In industry, it can be used in the production of specialized materials and chemicals .

Mechanism of Action

The mechanism of action of MFCD03786407 involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved in the action of this compound are still under investigation .

Comparison with Similar Compounds

The comparison focuses on compounds with shared structural motifs, functional groups, or physicochemical profiles. Key parameters include molecular weight, solubility, partition coefficients (Log P), and synthetic accessibility.

Table 1: Physicochemical Properties of Selected Compounds

Key Observations :

Lipophilicity : MFCD13195646 and MFCD00003330 exhibit moderate Log P values (~2.15), suggesting balanced hydrophobicity for membrane permeability. In contrast, MFCD00039227 (Log P ~3.02) may face challenges in aqueous solubility .

Bioavailability : MFCD13195646 and MFCD00003330 show high gastrointestinal (GI) absorption and blood-brain barrier (BBB) penetration, making them candidates for CNS-targeting therapeutics. MFCD00039227 lacks BBB permeability, limiting its neuropharmacological utility .

Synthetic Accessibility : MFCD13195646 requires palladium-catalyzed cross-coupling in tetrahydrofuran (THF)/water, while MFCD00039227 is synthesized via a green chemistry approach using recyclable catalysts .

Table 2: Structural Similarity Metrics

Insights :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.